Cas no 918812-27-8 (2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE)

2-(Aminomethyl)-N,N-dimethyl-benzamide is a benzamide derivative characterized by its functional aminomethyl and dimethylamide groups. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a building block for the development of more complex molecules. The presence of both amine and amide functionalities allows for selective modifications, enabling applications in medicinal chemistry, such as the synthesis of potential bioactive compounds. Its well-defined structure and stability under standard conditions make it a reliable intermediate for targeted chemical transformations. The compound is typically handled under controlled conditions to ensure purity and optimal performance in synthetic workflows.
2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE structure
918812-27-8 structure
商品名:2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE
CAS番号:918812-27-8
MF:C10H14N2O
メガワット:178.230962276459
MDL:MFCD11848822
CID:5235560

2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE 化学的及び物理的性質

名前と識別子

    • 2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE
    • 181489
    • MDL: MFCD11848822
    • インチ: 1S/C10H14N2O/c1-12(2)10(13)9-6-4-3-5-8(9)7-11/h3-6H,7,11H2,1-2H3
    • InChIKey: SZWAJLYWVRXEMN-UHFFFAOYSA-N
    • ほほえんだ: C(N(C)C)(=O)C1=CC=CC=C1CN

計算された属性

  • せいみつぶんしりょう: 178.111
  • どういたいしつりょう: 178.111
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.3A^2

2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D582047-500mg
2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE
918812-27-8 95%
500mg
$980 2024-08-03
eNovation Chemicals LLC
D582047-500mg
2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE
918812-27-8 95%
500mg
$980 2025-02-28
eNovation Chemicals LLC
D582047-500mg
2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE
918812-27-8 95%
500mg
$980 2025-02-28

2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE 関連文献

2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDEに関する追加情報

Introduction to 2-(Aminomethyl)-N,N-dimethyl-benzamide (CAS No. 918812-27-8)

2-(Aminomethyl)-N,N-dimethyl-benzamide, identified by its Chemical Abstracts Service (CAS) number 918812-27-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a benzamide core with an aminomethyl substituent and N,N-dimethylation, exhibits unique structural and functional properties that make it a promising candidate for various biochemical applications.

The molecular structure of 2-(Aminomethyl)-N,N-dimethyl-benzamide consists of a benzene ring linked to an amide group, with an N,N-dimethylated amine and a primary amine at the 2-position. This configuration imparts both lipophilicity and hydrogen bonding capabilities, making it an intriguing molecule for drug design and molecular recognition studies. The presence of multiple reactive sites—such as the amide carbonyl, the primary amine, and the dimethylated nitrogen—provides versatility in chemical modifications and biological interactions.

In recent years, the interest in 2-(Aminomethyl)-N,N-dimethyl-benzamide has been fueled by its potential applications in medicinal chemistry. Researchers have explored its utility as a scaffold for developing novel bioactive molecules. The benzamide moiety is particularly noteworthy, as it is a common pharmacophore found in many therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. The aminomethyl group further enhances the compound's reactivity, enabling conjugation with other biomolecules or functional groups.

One of the most compelling aspects of 2-(Aminomethyl)-N,N-dimethyl-benzamide is its role in modulating biological pathways. Studies have suggested that this compound may interact with specific enzymes or receptors, potentially leading to therapeutic effects. For instance, its structural similarity to known pharmacological agents has prompted investigations into its activity against inflammatory pathways or neurodegenerative diseases. The N,N-dimethylation not only stabilizes the amine group but also influences the compound's solubility and metabolic stability, which are critical factors in drug development.

The synthesis of 2-(Aminomethyl)-N,N-dimethyl-benzamide involves multi-step organic reactions, typically starting from commercially available benzamides or precursors. The introduction of the aminomethyl group often requires nucleophilic substitution or condensation reactions, while N,N-dimethylation can be achieved through reductive amination or direct methylation techniques. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have also been employed to improve yield and purity.

From a computational chemistry perspective, 2-(Aminomethyl)-N,N-dimethyl-benzamide has been subjected to molecular modeling studies to predict its binding affinity and interaction modes with biological targets. These simulations have provided valuable insights into how the compound might fit into enzyme active sites or receptor pockets. Additionally, quantum mechanical calculations have been used to elucidate its electronic structure and reactivity patterns, aiding in the design of derivatives with enhanced biological activity.

The pharmacokinetic properties of 2-(Aminomethyl)-N,N-dimethyl-benzamide are also of great interest. In vitro assays have been conducted to assess its absorption, distribution, metabolism, excretion (ADME) profile. Preliminary results indicate that the compound exhibits moderate solubility in water and lipids, suggesting potential oral bioavailability. Further studies are needed to optimize its pharmacokinetic profile through structural modifications.

In academic research circles, 2-(Aminomethyl)-N,N-dimethyl-benzamide has been cited in several publications exploring novel drug candidates for various diseases. Its versatility as a chemical scaffold has allowed researchers to generate libraries of derivatives for high-throughput screening (HTS). Such libraries are instrumental in identifying molecules with desirable pharmacological properties without extensive manual synthesis.

The future directions for research on 2-(Aminomethyl)-N,N-dimethyl-benzamide include exploring its potential in targeted drug delivery systems and combination therapies. Advances in nanotechnology have opened up possibilities for encapsulating this compound within nanoparticles or liposomes to enhance its delivery efficiency. Moreover, combinatorial approaches involving co-administration with other bioactive molecules could lead to synergistic therapeutic effects.

Regulatory considerations also play a crucial role in advancing 2-(Aminomethyl)-N,N-dimethyl-benzamide into clinical applications. Compliance with Good Manufacturing Practices (GMP) is essential for scaling up production and conducting preclinical studies. Collaborations between academic institutions and pharmaceutical companies are often necessary to navigate regulatory pathways effectively.

The economic impact of developing drugs based on compounds like 2-(Aminomethyl)-N,N-dimethyl-benzamide cannot be overstated. Investment in research and development (R&D) not only drives scientific innovation but also contributes to global healthcare advancements. As new therapeutic modalities emerge, compounds such as this one may find niche applications in treating unmet medical needs.

In conclusion,2-(Aminomethyl)-N,N-dimethyl-benzamide (CAS No. 918812-27-8) represents a fascinating subject of study in pharmaceutical chemistry due to its unique structural features and potential biological activities. Ongoing research efforts continue to uncover new possibilities for this compound across various therapeutic domains.

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